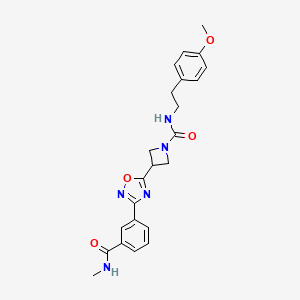

N-(4-methoxyphenethyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Description

This compound features a 1,2,4-oxadiazole core linked to an azetidine ring and a 4-methoxyphenethyl carboxamide group. This structure is distinct from typical oxadiazole derivatives due to the azetidine-carboxamide framework, which may optimize pharmacokinetic properties compared to larger heterocycles like piperidine or pyrrolidine.

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-3-[3-[3-(methylcarbamoyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c1-24-21(29)17-5-3-4-16(12-17)20-26-22(32-27-20)18-13-28(14-18)23(30)25-11-10-15-6-8-19(31-2)9-7-15/h3-9,12,18H,10-11,13-14H2,1-2H3,(H,24,29)(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLVQHAIEYXHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)NCCC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenethyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes an azetidine ring, a methoxyphenethyl group, and a 1,2,4-oxadiazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentrations (MICs) were evaluated against various bacterial strains. Compounds in this class showed MIC values ranging from 1 to 16 µg/mL , indicating potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

Research has also pointed towards antiviral potential. A study on similar oxadiazole derivatives demonstrated effective inhibition of viral replication in vitro. The mechanism was attributed to interference with viral entry and replication processes .

Anti-cancer Properties

The compound's structure suggests potential anti-cancer activities. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Specific studies have reported that derivatives of oxadiazole can inhibit tumor growth in xenograft models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Receptor Modulation : The methoxy and carbamoyl groups may interact with specific receptors or enzymes, altering their activity and leading to therapeutic effects .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features exhibited remarkable antibacterial activity with MIC values below 40 µg/mL for Gram-positive strains .

Study 2: Antiviral Activity

In another study focusing on antiviral properties, a series of oxadiazole derivatives were synthesized and tested for their ability to inhibit HIV integrase. The most potent compound demonstrated an EC50 value of 75 µM, showcasing the potential for further development as an antiviral agent .

Data Table

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycles

- Target Compound: Combines 1,2,4-oxadiazole with azetidine.

- SLM6031434 () : Contains a pyrrolidine-carboximidamide group linked to oxadiazole. The R/S-enantiomers exhibit differential SphK2 inhibition, highlighting stereochemical sensitivity .

- Compound : Integrates oxadiazole with thiazole and oxazole rings. The thiazole moiety may enhance π-π stacking interactions compared to azetidine .

Oxadiazole Substituents

Carboxamide Linkages

- Target Compound : The 4-methoxyphenethyl group balances lipophilicity and solubility, with methoxy enhancing metabolic stability .

- Compound : Uses a benzimidazole-carboxamide for anti-cancer activity, leveraging planar aromaticity for DNA intercalation .

- Compounds : Feature carbazole-linked carboxamides for CB2 receptor selectivity, exploiting bulky aromatic systems for binding .

Key Advantages and Limitations

- Advantages of Target Compound :

- Azetidine’s rigidity may reduce off-target interactions.

- Methylcarbamoyl enhances solubility vs. nitro/halogen substituents.

- Limitations: Lack of in vivo data compared to SLM6031434 () or CB2 ligands (). Potential synthetic challenges in azetidine functionalization.

Q & A

Q. What are the key synthetic challenges in preparing N-(4-methoxyphenethyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and catalysts. For example:

- Azetidine ring formation : Cyclization under reflux with aprotic solvents (e.g., DMF) to stabilize intermediates .

- Oxadiazole formation : Use of carbodiimide coupling agents (e.g., EDC) to activate carboxylic acids for cyclocondensation with amidoximes .

- Microwave-assisted synthesis : Reduces reaction time by 30–50% compared to traditional heating, improving yield (e.g., 75% vs. 55%) .

- Purity optimization : Column chromatography with gradient elution (hexane:ethyl acetate) resolves steric hindrance byproducts .

Q. How can researchers characterize the functional groups and stereochemistry of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR to confirm methoxyphenethyl (δ 3.7–3.8 ppm for OCH) and methylcarbamoyl (δ 2.8 ppm for N–CH) groups .

- IR : Stretching vibrations for oxadiazole (C=N at 1600–1650 cm) and carboxamide (C=O at 1680–1700 cm) .

- Mass spectrometry : HRMS (ESI+) to verify molecular ion [M+H] and fragmentation patterns .

- X-ray crystallography : Resolves azetidine ring puckering and oxadiazole planarity .

Advanced Research Questions

Q. What computational strategies are effective in predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with flexible side chains to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with oxadiazole and hydrophobic interactions with the methoxyphenethyl group .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR modeling : Train models on analogs with varying substituents (e.g., methyl vs. fluoro groups) to predict IC values .

Q. How do structural modifications (e.g., substituent variations on the phenyl ring) influence pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Replace methoxy with trifluoromethyl to enhance logP (from 2.1 to 3.4) and blood-brain barrier penetration .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., Cl) at the para position to reduce CYP450-mediated oxidation .

- Solubility : Add polar groups (e.g., -OH) to the azetidine ring, but monitor for reduced membrane permeability .

Q. How should researchers resolve contradictions in biological activity data across similar analogs?

- Methodological Answer :

- Dose-response validation : Test compounds at 5–6 concentrations (e.g., 1 nM–100 µM) to confirm IC reproducibility .

- Off-target profiling : Use kinase panels (e.g., Eurofins) to identify non-specific binding.

- Structural alignment : Overlay analogs with X-ray structures to assess steric clashes or conformational flexibility .

Key Considerations for Experimental Design

- Troubleshooting synthesis : Monitor reaction progress via TLC (silica gel, UV detection) to isolate intermediates .

- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with orthogonal assays (e.g., SPR vs. fluorescence) .

- Data interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate structural features with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.